2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a selective contact herbicide known for its ability to inhibit protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll production in plants . This compound is commonly used to control broadleaf weeds and some grass species in various crops, including soybeans, peanuts, and citrus orchards .
Preparation Methods
The synthesis of 2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves several steps. One common method includes the reaction of 7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazine with a suitable isoindole derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods often involve large-scale batch reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of oxides, while reduction yields alcohols or amines .
Scientific Research Applications
2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of PPO and related enzymatic pathways.
Biology: Researchers use it to investigate the effects of herbicides on plant physiology and metabolism.
Industry: It is widely used in agricultural practices to control weeds, enhancing crop yield and quality.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll biosynthesis in plants . Inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species (ROS) under light exposure. These ROS cause lipid peroxidation, leading to cell membrane damage and ultimately plant death .
Comparison with Similar Compounds
Similar compounds include other PPO inhibitors such as:
Oxyfluorfen: Another herbicide that inhibits PPO but has a different chemical structure.
Sulfentrazone: A PPO inhibitor with a broader spectrum of activity against weeds.
Carfentrazone-ethyl: Known for its rapid action and effectiveness in controlling a wide range of weed species.
2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific chemical structure, which provides selective activity and a favorable environmental profile .
Properties
Molecular Formula |
C19H15FN2O4 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,3-4,8-9,11-12H,5-7,10H2 |
InChI Key |
HTUKYMZANCMTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4CC=CCC4C3=O)F |
Origin of Product |
United States |
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